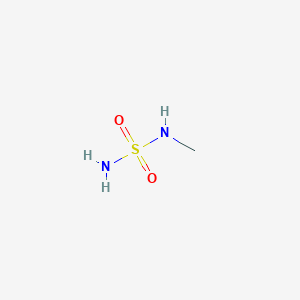![molecular formula C14H22N4 B106553 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile CAS No. 17643-01-5](/img/structure/B106553.png)
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that is able to cross the blood-brain barrier, making it a useful tool for studying the mechanisms of drug delivery to the brain.
Aplicaciones Científicas De Investigación
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has been widely used in scientific research as a tool for studying drug delivery to the brain. It has been shown to cross the blood-brain barrier and accumulate in the brain, making it a useful tool for studying the mechanisms of drug delivery to the brain. 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has also been used in studies of the neuroprotective effects of various drugs, as well as in studies of the mechanisms of drug addiction.
Mecanismo De Acción
The mechanism of action of 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By inhibiting the NMDA receptor, 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile may be able to modulate synaptic plasticity and alter learning and memory processes.
Biochemical and Physiological Effects
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to increase blood flow to the brain and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in lab experiments is its ability to cross the blood-brain barrier and accumulate in the brain. This makes it a useful tool for studying drug delivery to the brain and for studying the effects of drugs on the brain. However, there are also some limitations to using 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in lab experiments. For example, 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile can be toxic at high doses, and it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the use of 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in combination with other drugs to enhance their effects on the brain. Finally, there is also interest in developing new methods for delivering drugs to the brain, and 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile could be a useful tool for studying these methods.
Métodos De Síntesis
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexene with hydrazine hydrate, followed by reaction with sodium cyanide. Another method involves the reaction of 1-cyanocyclohexene with hydrazine hydrate, followed by reaction with acrylonitrile. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
1-[2-(1-cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h17-18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNLHHLEINYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NNC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372677 |
Source


|
| Record name | ST51023728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile | |
CAS RN |
17643-01-5 |
Source


|
| Record name | ST51023728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)





